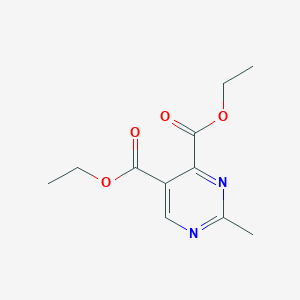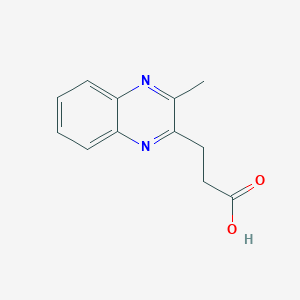![molecular formula C10H19N3O B8754355 1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 1012-36-8](/img/structure/B8754355.png)
1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro linkage between a triazine ring and a decane ring, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one can be achieved through a series of chemical reactions involving the formation of the spiro linkage. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method is known for its high yield and selectivity, making it suitable for the synthesis of spiro compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may result in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one can be compared with other similar spiro compounds, such as:
- 1-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decan-2-one
- 1-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decan-3-one
These compounds share a similar spiro structure but differ in the position of the functional groups. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for research and applications.
Eigenschaften
CAS-Nummer |
1012-36-8 |
|---|---|
Molekularformel |
C10H19N3O |
Molekulargewicht |
197.28 g/mol |
IUPAC-Name |
1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C10H19N3O/c1-8(2)13-7-12-9(14)10(13)3-5-11-6-4-10/h8,11H,3-7H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
XZHOXOLERBSGBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CNC(=O)C12CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


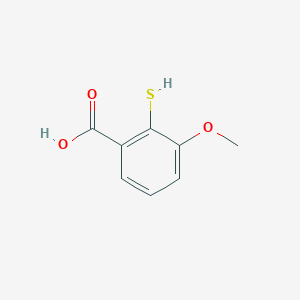
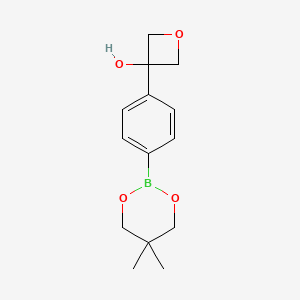
![[1-(2-Chloro-5-nitro-benzyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B8754295.png)
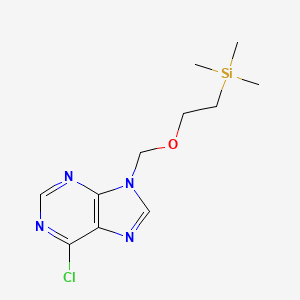
![13-thia-8,10,15-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-1(9),2,4,6,11,14-hexaene](/img/structure/B8754324.png)


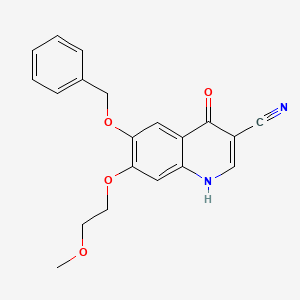
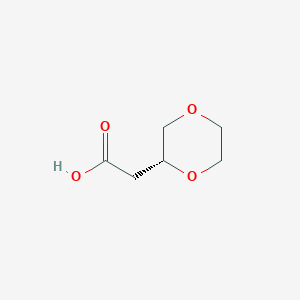
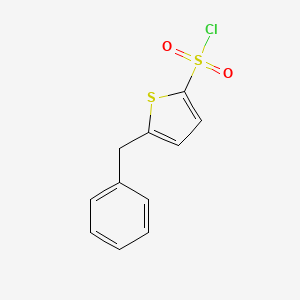

![3-[(1-Methyl-4-piperidinyl)sulfanyl]aniline](/img/structure/B8754376.png)
